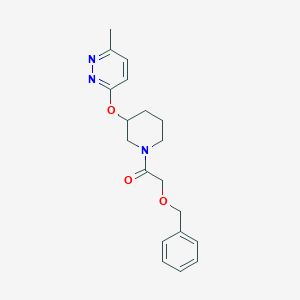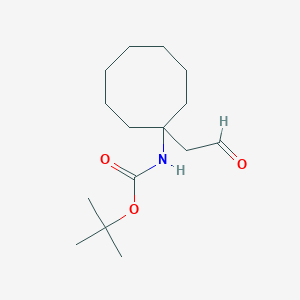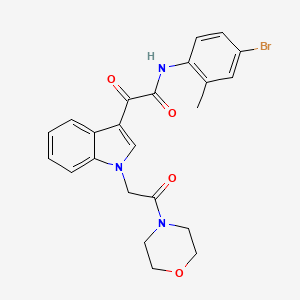
N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic molecule featuring a benzothiazole core, which is a common structural motif in medicinal chemistry due to its diverse pharmacological activities. Its structure suggests potential biological activity, given the presence of sulfonylbenzamide and methoxybenzothiazole moieties.
Synthesis Analysis
The synthesis of complex organic molecules like this typically involves multi-step organic reactions, starting from simpler building blocks. For compounds with a benzothiazole core, the synthesis may involve cyclization reactions to form the heterocyclic system, followed by functional group modifications such as sulfonation, methoxylation, and amidation to introduce the various substituents. While no specific synthesis pathway for this compound was found, related works provide insights into potential synthetic routes. For instance, the synthesis of similar benzothiazole derivatives often involves condensation reactions, sulfonamide formation, and nucleophilic substitutions (Malmström et al., 2012).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods allow for the determination of the compound's molecular conformation, bond lengths, and angles, providing insights into its three-dimensional structure and potential reactive sites. Computational methods, such as density functional theory (DFT), can also predict molecular geometry, electronic structure, and reactivity (Inkaya et al., 2012).
科学研究应用
Novel Synthesis and Impurities in Pharmaceutical Research
The compound of interest, while not directly mentioned, is related to the broad category of benzothiazoles and their derivatives, which have been extensively studied for their pharmacological significance. For example, research on the novel synthesis of omeprazole and pharmaceutical impurities of proton pump inhibitors highlights the importance of benzothiazole derivatives in developing anti-ulcer drugs. The synthesis processes and impurities related to these compounds provide valuable insights into pharmaceutical development, emphasizing the role of benzothiazole scaffolds in medicinal chemistry (Saini et al., 2019).
Antioxidant Capacity and Reaction Pathways
Benzothiazole derivatives also play a critical role in antioxidant capacity assays, such as the ABTS/PP decolorization assay. The understanding of reaction pathways involving benzothiazole compounds is crucial for evaluating antioxidant capacities, showcasing their applications in biochemical and pharmaceutical research (Ilyasov et al., 2020).
Structural Activity Relationship in Medicinal Chemistry
The structural activity relationship (SAR) of benzothiazole derivatives underscores their versatility in medicinal chemistry. These compounds exhibit a range of pharmacological activities, including antiviral, antimicrobial, and anticancer properties. The SAR studies help in understanding how structural modifications of benzothiazoles can enhance their biological activities, reinforcing the compound's significance in drug discovery and therapeutic applications (Bhat & Belagali, 2020).
Applications in Amyloid Imaging for Alzheimer's Disease
Furthermore, benzothiazole derivatives have found applications in the imaging of amyloid plaques in Alzheimer's disease. The development of amyloid imaging ligands based on benzothiazole chemistry has significantly contributed to the early detection and understanding of Alzheimer's disease, offering a clear example of the compound's utility in neurodegenerative disease research (Nordberg, 2007).
Chemotherapeutic Potential and Patent Insights
Lastly, the chemotherapeutic potential of benzothiazoles, including their patent landscapes, highlights the ongoing developments in using these compounds as anticancer agents. The review of patents related to benzothiazoles demonstrates their broad spectrum of activity and the continued interest in exploiting their properties for cancer treatment, showcasing the compound's relevance in current and future medicinal applications (Kamal et al., 2015).
安全和危害
Unfortunately, safety and hazard information for this compound is not readily available in the search results. Researchers handling it should exercise caution and follow standard safety protocols.
未来方向
Future research could focus on elucidating the compound’s biological activities, exploring its potential as a drug candidate, and optimizing its synthetic routes. Investigating its interactions with specific targets (enzymes, receptors, etc.) may reveal novel applications.
Remember that this analysis is based on available information, and further scientific investigation is essential to fully understand the compound’s properties and potential applications. 🌟
属性
IUPAC Name |
N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-25-20-13-10-18(30-3)15-21(20)31-23(25)24-22(27)17-8-11-19(12-9-17)32(28,29)26-14-6-5-7-16(26)2/h8-13,15-16H,4-7,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELNUHHNKRFBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)
![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)
![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2495283.png)
![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)

![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)

![(E)-[(2,5-Difluorophenyl)methylidene]hydrazine](/img/structure/B2495289.png)
![(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2495290.png)
![3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495291.png)